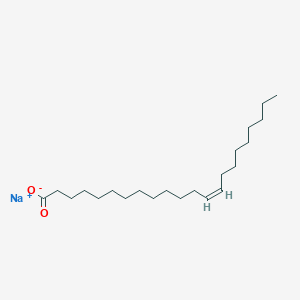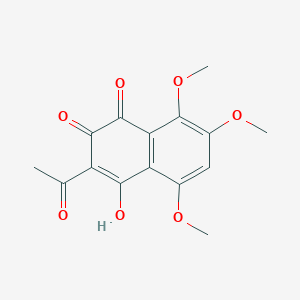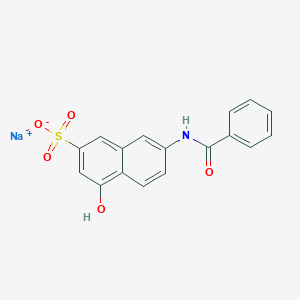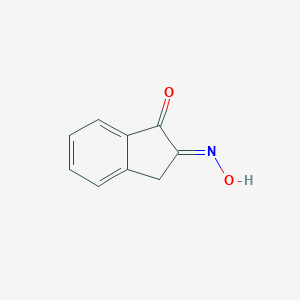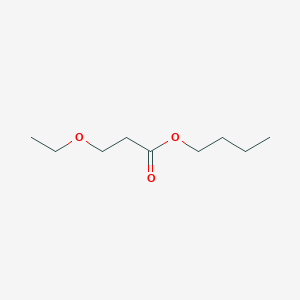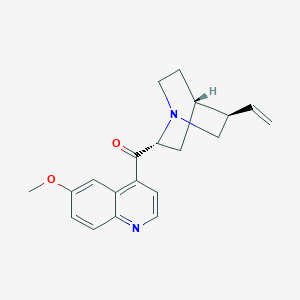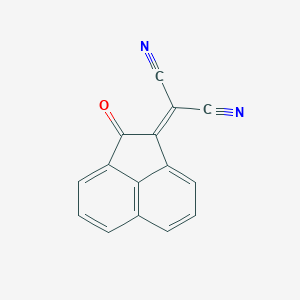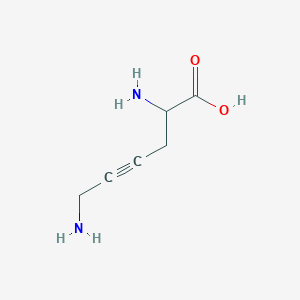acetic acid CAS No. 13120-33-7](/img/structure/B85405.png)
[Methyl(phenyl)amino](oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl(phenyl)aminoacetic acid” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Molecular Structure Analysis
The molecular formula of “Methyl(phenyl)aminoacetic acid” is C9H9NO3 . The molecule contains a total of 22 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains a total of 22 bonds, including 13 non-Hydrogen bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis
“Methyl(phenyl)aminoacetic acid” has a molecular weight of 179.17300 . It has a density of 1.32g/cm3 and a boiling point of 321.3ºC at 760 mmHg . The melting point and MSDS are not available .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A variety of compounds, including those containing Methyl(phenyl)aminoacetic acid, have been synthesized and evaluated for their antibacterial properties. Notably, derivatives such as [3-oxo-4-{[(4-(N-(2-pyridyl)sulfamoyl)phenyl) amino]methyl}-3,4-dihydro-2H-1,4benaoxazin-2-yl] acetic acid showed promising activity against bacteria like K.pneumonea and E. faecalis. Other compounds demonstrated moderate activity against various bacterial strains, including E. coli, klebeseila, Staphy. aureus, and E. fecalis (Kadian, Maste & Bhat, 2012). Similar antibacterial and antifungal properties were observed in synthesized 1,4 Benzothiazine derivatives, showing significant activity against strains such as E. coli, E.fecalis, Klebshilla, and S. aureus (Kalekar, Bhat & Koli, 2011).
Antifungal and Antimicrobial Properties
Compounds like 5-[(((α-phenyl/methyl)benzylidene)amino)oxy]methyl/ethyl-2-[4-(substituted aryl)/allyl)] amino-1,3,4-oxadiazoles demonstrated significant antimicrobial activity against bacteria like Escherichia coli and Rhizoctonia bataticola. Some also exhibited interesting antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016). Novel aryl hydrazone pyrazoline-5-ones containing the thiazole moiety were synthesized and showed considerable antibacterial and antifungal activity, highlighting the potential of Methyl(phenyl)aminoacetic acid derivatives in antimicrobial research (Reddy, Prasad, Spoorthy & Ravindranath, 2013).
Anticancer and Antioxidant Activities
Diphenyl (aryl) (4-oxo-2-phenyl-4H-quinazolin-3-yl)-acetic acid hydrazino methyl phosphonate compounds were found to have excellent to moderate anti-proliferative activity against various cancer cell lines, along with significant antioxidant properties (Awad, Abdel-Aal, Atlam & Hekal, 2018). Additionally, certain derivatives exhibited strong xanthine oxidase inhibitory studies, indicating potential uses in antioxidant applications (Ikram et al., 2015).
Cytotoxicity and Molecular Docking Studies
Phthalazinedione-Based Derivatives were synthesized, displaying promising cytotoxicity against cancer cells like HCT-116, while showing poor cytotoxicity against normal cells, indicating selective anticancer potential. Additionally, molecular docking studies suggested a favorable interaction with VEGFR2 protein, hinting at a possible mechanism of action for these compounds (El Rayes et al., 2022).
These applications demonstrate the broad spectrum of research and potential therapeutic uses of Methyl(phenyl)aminoacetic acid and its derivatives in the field of scientific research, particularly in antimicrobial, antifungal, and anticancer domains.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(N-methylanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10(8(11)9(12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOUHWPZZGSLOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506922 |
Source


|
| Record name | [Methyl(phenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Methyl(phenyl)amino](oxo)acetic acid | |
CAS RN |
13120-33-7 |
Source


|
| Record name | [Methyl(phenyl)amino](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

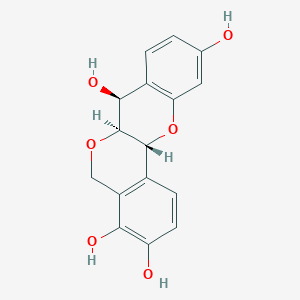

![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)
